2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- (Z)-Configured thiazolidinone-methylidene group: The thiazolidinone ring at position 3 contains a 4-oxo-2-thioxo motif and a tetrahydrofuran-2-ylmethyl substituent. The Z-configuration of the methylidene linkage is critical for maintaining planarity and conjugation, which may influence electronic properties and binding interactions .
The compound’s molecular weight is 570.67 g/mol (exact mass: 570.1908), with a topological polar surface area indicative of moderate solubility.
Properties
CAS No. |
372498-53-8 |
|---|---|
Molecular Formula |
C28H29N5O3S2 |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O3S2/c34-26-22(17-23-27(35)33(28(37)38-23)19-21-9-6-16-36-21)25(29-24-10-4-5-11-32(24)26)31-14-12-30(13-15-31)18-20-7-2-1-3-8-20/h1-5,7-8,10-11,17,21H,6,9,12-16,18-19H2/b23-17- |
InChI Key |
XLYDFQUMTHDKSH-QJOMJCCJSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction: One synthetic route involves the condensation of a benzylpiperazine derivative with a thiazolidinone precursor. The reaction forms the pyrido[1,2-a]pyrimidin-4-one core.
Zwitterionic Intermediate: The Z configuration of the thiazolidinone double bond suggests a zwitterionic intermediate during synthesis.
- Industrial-scale production methods are proprietary, but they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
Oxidation: The thiazolidinone sulfur atom can undergo oxidation.
Reduction: The pyrido[1,2-a]pyrimidin-4-one ring may be reduced.
Substitution: The benzylpiperazine moiety can undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., alkyl halides).
- Oxidation: Thiazolidinone sulfoxide or sulfone derivatives.
- Reduction: Reduced pyrido[1,2-a]pyrimidin-4-one.
- Substitution: Alkylated or arylated benzylpiperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Biological Studies: Explore its interactions with receptors, enzymes, or proteins.
Materials Science: Assess its properties for materials applications.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes).
Pathways: Investigate signaling pathways affected by the compound.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Electronic and Steric Effects
- Piperazinyl modifications : Derivatives with methyl or ethyl groups on piperazine () exhibit lower basicity compared to the benzyl-substituted target compound, which may affect cellular uptake and pharmacokinetics .
Spectroscopic and Crystallographic Insights
- NMR profiling: Comparative analysis (as in ) suggests that substituents in regions analogous to "Region A" (thiazolidinone) and "Region B" (pyridopyrimidinone) cause distinct chemical shifts (Δδ ≈ 0.2–0.5 ppm), reflecting altered electronic environments .
- X-ray data : The benzodioxolmethyl-piperazine derivative () shows a chair conformation in piperazine, contrasting with the likely twisted boat conformation in the target compound due to steric hindrance from the benzyl group .
Molecular Descriptor Analysis
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a pyrido-pyrimidine core and several functional groups that enhance its biological activity. Notably, it contains a thiazolidinone moiety and a piperazine ring , both of which contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens. The presence of the thiazolidinone structure is believed to enhance this activity.
- Anticancer Potential : In vitro assays have shown that this compound may inhibit the growth of cancer cell lines, suggesting potential as an anticancer agent. Structure-activity relationship (SAR) studies indicate that modifications can enhance efficacy against specific cancer types.
- Neuropharmacological Effects : The piperazine component may impart neuroactive properties, making it a candidate for further research in treating neurological disorders.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, initial findings suggest that it may interact with various biological targets, including:
- Enzymes : The thiazolidinone moiety may inhibit certain enzymes involved in metabolic pathways.
- Receptors : Binding studies indicate potential interactions with neurotransmitter receptors, which could explain its neuropharmacological effects.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of the compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disk diffusion method | Showed significant inhibition against Staphylococcus aureus (MIC = 12 μg/mL) and Escherichia coli (MIC = 15 μg/mL) |
| Anticancer Activity | MTT assay on HeLa cells | IC50 = 10 μM, indicating potent cytotoxic effects |
| Neuropharmacological Effects | Binding affinity assays | Moderate affinity for serotonin receptors (5-HT2A) |
Structure-Activity Relationship (SAR)
SAR studies have identified critical structural features that influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Removal of thiazolidinone | Decreased antimicrobial activity |
| Alteration of piperazine substituents | Enhanced anticancer activity |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolidinone Ring : This is achieved through condensation reactions involving appropriate precursors.
- Pyrido-Pyrimidine Core Assembly : The core structure is synthesized using cyclization methods that incorporate the piperazine moiety.
- Final Modifications : Functional group modifications are performed to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
